N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
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Overview
Description
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with an oxazole ring, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide typically involves multiple steps, starting with the preparation of the indole and oxazole intermediates. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The oxazole ring can be constructed through the cyclization of appropriate precursors, such as α-haloketones and amides, under basic conditions . The final step involves coupling the indole and oxazole intermediates through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base .
Chemical Reactions Analysis
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The oxazole ring may enhance the compound’s binding affinity and selectivity for certain targets . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The unique combination of the indole and oxazole rings in this compound distinguishes it from these compounds, potentially offering distinct biological activities and applications .
Properties
Molecular Formula |
C18H21N3O4 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C18H21N3O4/c1-23-11-10-21-9-8-14-15(4-3-5-16(14)21)19-17(22)7-6-13-12-18(24-2)20-25-13/h3-5,8-9,12H,6-7,10-11H2,1-2H3,(H,19,22) |
InChI Key |
KRGSVBDYCQXMRH-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)CCC3=CC(=NO3)OC |
Origin of Product |
United States |
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